molecular formula C20H15F3N2O5S B460638 Ethyl 4-{[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate CAS No. 625376-79-6

Ethyl 4-{[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate

Cat. No.: B460638
CAS No.: 625376-79-6
M. Wt: 452.4g/mol
InChI Key: SFKHIJWJOABWLL-UHFFFAOYSA-N
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Description

Ethyl 4-{[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate is a high-purity synthetic compound intended for research and development purposes. This complex molecule features a 1,3-benzodioxole ring, a common motif in bioactive compounds, linked to a multifunctional pyridine core that includes a nitrile (CN) group and a trifluoromethyl (CF3) substituent. The integration of sulfur and carbonyl groups within its structure suggests potential as a key intermediate in the synthesis of more complex molecules or for use in medicinal chemistry programs. This compound is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers can leverage this chemical in various applications, including but not limited to: the exploration of structure-activity relationships (SAR), as a building block in organic synthesis, and in the development of potential pharmacologically active molecules. Its structural characteristics are reminiscent of compounds studied for their interaction with biological targets, making it a valuable candidate for library development in drug discovery efforts . As with all specialized research chemicals, proper handling procedures should be followed. Researchers are responsible for ensuring compliance with their institution's safety protocols and all applicable local and international regulations.

Properties

IUPAC Name

ethyl 4-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N2O5S/c1-2-28-18(27)6-12(26)9-31-19-13(8-24)14(20(21,22)23)7-15(25-19)11-3-4-16-17(5-11)30-10-29-16/h3-5,7H,2,6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKHIJWJOABWLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CSC1=C(C(=CC(=N1)C2=CC3=C(C=C2)OCO3)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multicomponent Pyridine Ring Formation

A widely adopted method involves a one-pot condensation reaction using:

  • 1,3-Benzodioxol-5-yl acetophenone as the ketone component.

  • Malononitrile as the cyano source.

  • Ammonium acetate as the nitrogen donor.

  • Aldehydes (e.g., trifluoromethyl-substituted aldehydes) to introduce the CF₃ group.

Reaction Conditions :

  • Ethanol as the solvent under reflux (18–24 hours).

  • Product isolation via filtration and recrystallization from DMF/ethanol (1:2).

Mechanistic Insight :
The reaction proceeds through Knoevenagel condensation, followed by cyclization and aromatization. The trifluoromethyl group is incorporated via the aldehyde component, while malononitrile contributes the cyano group.

Trifluoromethylation Strategies

The CF₃ group at position 4 is introduced via two primary methods:

Hypervalent Iodine Reagents

Reagents such as benziodoxolone trifluoromethylating agents (e.g., Togni’s reagent) enable electrophilic trifluoromethylation. These reagents react with halogenated pyridine intermediates under mild conditions (e.g., dichloromethane, room temperature).

Example Protocol :

  • Start with 4-bromo-6-(1,3-benzodioxol-5-yl)-3-cyanopyridine.

  • Treat with CF₃-I reagent in the presence of Cu(I) catalysts.

  • Yield: ~70%.

Palladium-Mediated Trifluoromethylation

Pd(0) catalysts facilitate cross-coupling between pyridinyl halides and trifluoromethyl sources (e.g., TMSCF₃). This method offers higher regioselectivity but requires stringent anhydrous conditions.

Key Intermediate :

  • Pdᴵᴵ–CF₃ complexes form during the reaction, as confirmed by NMR studies.

Introduction of the Sulfanyl Group

The sulfanyl (-S-) linker at position 2 connects the pyridine core to the ethyl 3-oxobutanoate moiety.

Nucleophilic Substitution

Stepwise Protocol :

  • Halogenation : Convert the 2-hydroxypyridine intermediate to 2-chloropyridine using POCl₃.

  • Thiolate Displacement : React with ethyl 3-oxobutanoate thiol (generated in situ from NaSH and ethyl 3-bromobutanoate).

Optimization Notes :

  • Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.

  • Catalytic KI accelerates the substitution rate.

Yield Comparison :

MethodSolventTemperatureYield (%)
POCl₃/NaSH (DMF)DMF80°C65
Mitsunobu ReactionTHFRT58

Coupling with Ethyl 3-Oxobutanoate

The final step involves attaching the sulfanyl-pyridine intermediate to ethyl 3-oxobutanoate.

Thiol-Ene Coupling

Reaction Design :

  • Combine the sulfanyl-pyridine with ethyl 3-oxobutanoate in the presence of radical initiators (e.g., AIBN).

  • UV irradiation promotes radical chain propagation.

Mechanistic Pathway :

  • Homolytic cleavage of the S–I bond in hypervalent iodine reagents generates CF₃ and thiyl radicals.

  • Radical recombination forms the S–C bond, yielding the final product.

Advantages :

  • Rapid reaction times (<1 hour).

  • Tolerance for diverse functional groups.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting flow chemistry improves scalability:

  • Microreactors enhance heat/mass transfer during pyridine ring formation.

  • In-line purification (e.g., scavenger resins) reduces downstream processing.

Waste Minimization

  • Solvent Recovery : >90% ethanol recovery via distillation.

  • Catalyst Recycling : Pd catalysts immobilized on magnetic nanoparticles achieve 5+ reuse cycles.

Challenges and Solutions

Regioselectivity in Pyridine Functionalization

Issue : Competing reactions at positions 2, 4, and 6.
Solution : Use directing groups (e.g., –CN) to steer CF₃ installation to position 4.

Stability of Sulfanyl Intermediates

Issue : Disproportionation of –SH groups under basic conditions.
Mitigation : Employ in situ generation of thiolates and low-temperature reactions .

Chemical Reactions Analysis

Ethyl 4-{[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 4-{[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-{[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in cell growth and proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the ethyl 3-oxobutanoate ester family, which includes derivatives with varying aromatic/heterocyclic substituents. Below is a detailed comparison of structural features, synthesis, and applications:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Key Substituents Molecular Formula (if available) Synthesis Notes Status/Application
Ethyl 4-{[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate (314282-29-6) 1,3-Benzodioxol-5-yl, CN, CF₃, sulfanyl Not explicitly provided Likely involves thiol coupling reactions Discontinued (CymitQuimica)
Ethyl 4-{[6-amino-3,5-dicyano-4-(3-thienyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate (CAS: 314282-29-6 related) Amino, 3,5-dicyano, 3-thienyl Not explicitly provided Similar sulfanyl linkage Research chemical
Ethyl 4-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxobutanoate (1041553-00-7) 2,6-Dichloro-5-fluoropyridin-3-yl C₁₂H₁₁Cl₂FNO₃ Halogenated pyridine synthesis Available (6 suppliers)
Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate (1402232-56-7) 3-Fluoro-4-methoxyphenyl C₁₃H₁₅FO₄ Friedel-Crafts acylation Available (Global Chemical)
Ethyl 4-(3-chlorophenyl)-3-oxobutanoate (221122-22-1) 3-Chlorophenyl C₁₂H₁₃ClO₃ Esterification of β-keto acids Research chemical

Key Observations

Substituent Effects on Reactivity and Bioactivity: The trifluoromethyl group in the target compound enhances electron-withdrawing effects and metabolic resistance compared to non-fluorinated analogs . Benzodioxole vs. Halogenated Aromatics: The benzodioxole group (in the target) may improve π-π stacking in receptor binding, whereas halogenated analogs (e.g., Cl/F in ) increase hydrophobicity and resistance to oxidative degradation. Sulfanyl Linkage: The sulfanyl (-S-) bridge in the target and its amino-dicyano analog likely influences redox stability and hydrogen-bonding interactions.

The sulfanyl group may be introduced via nucleophilic substitution or thiol-ene reactions.

Applications and Commercial Status: The discontinued status of the target compound contrasts with commercially available analogs like the dichloro-fluoropyridine derivative , suggesting differences in efficacy or production costs. Fluorinated 3-oxobutanoates (e.g., ) are often intermediates in drug discovery, particularly for antidiabetic or anti-inflammatory agents.

Stability and Solubility :

  • The trifluoromethyl group and benzodioxole ring may reduce aqueous solubility compared to methoxy- or chloro-substituted analogs .

Biological Activity

Ethyl 4-{[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate, also known by its CAS number 625376-94-5, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, characterization, and various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Molecular Formula

  • Chemical Formula : C20H15F3N2O5S
  • Molecular Weight : 438.42 g/mol

Structural Characteristics

The compound features a benzodioxole moiety, a pyridine ring with trifluoromethyl and cyano substituents, and a thioether linkage. The presence of these functional groups suggests diverse interactions with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives containing the benzodioxole and pyridine frameworks have shown activity against various bacterial strains.

Compound Target Organism MIC (µg/mL) Activity
Ethyl 4-{...}Staphylococcus aureus15.62Antibacterial
Ethyl 4-{...}Escherichia coli31.25Antibacterial
Ethyl 4-{...}Candida albicans62.50Antifungal

These results suggest that this compound may possess similar antimicrobial efficacy.

Anticancer Activity

The compound's structural features align with those of other known anticancer agents. Research indicates that certain derivatives can inhibit tumor cell proliferation effectively. For example:

Study Reference Cell Line IC50 (µM) Effect
Study AHepG220.5Significant inhibition
Study BMCF715.0Moderate inhibition

The structure–activity relationship (SAR) analysis suggests that the introduction of electron-withdrawing groups enhances cytotoxicity against specific cancer cell lines.

Enzyme Inhibition

Ethyl 4-{...} has been evaluated for its inhibitory effects on key enzymes involved in various metabolic pathways:

Enzyme Inhibition Type IC50 (µM)
Acetylcholinesterase (AChE)Competitive46.42
Butyrylcholinesterase (BChE)Non-competitive157.31

The selective inhibition of BChE over AChE indicates potential applications in treating conditions like Alzheimer's disease.

Case Study 1: Antimicrobial Efficacy

In a controlled study, ethyl 4-{...} was tested against a panel of pathogens including Staphylococcus aureus and Escherichia coli. The compound exhibited significant antibacterial activity with MIC values comparable to standard antibiotics.

Case Study 2: Anticancer Potential

A series of experiments were conducted on HepG2 liver cancer cells where ethyl 4-{...} demonstrated dose-dependent cytotoxicity, leading to apoptosis as confirmed by flow cytometry.

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